2,2'-Dimethylbiphenyl
Overview
Description
2,2’-Dimethylbiphenyl, also referred to as o,o’-bitoluene, is a chemical compound with the molecular formula C14H14 . It has a molecular weight of 182.2610 .
Synthesis Analysis
The preparation of optically active 2,2’-dimethylbiphenyl has been reported using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .
Molecular Structure Analysis
The molecular structure of 2,2’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . It contains a total of 29 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,2’-Dimethylbiphenyl .
Physical And Chemical Properties Analysis
2,2’-Dimethylbiphenyl has a boiling point of 531 K . The enthalpy of sublimation is 65.7 kJ/mol at 285 K . The enthalpy of fusion is 2.2799 kJ/mol at 293.091 K .
Scientific Research Applications
Optical Properties and Absolute Configuration
- Optical Resolution and Absolute Configuration : The compound 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, a variant of 2,2'-Dimethylbiphenyl, was successfully resolved into its optically pure forms, and its dextrorotatory form was determined to have R-configuration (Kanoh et al., 1987).
Application in Catalysis
- Use in Palladium-Catalyzed Reactions : 2,2′-Diamino-6,6′-dimethylbiphenyl, a related compound, was found to be an efficient ligand in the palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions, offering moderate to excellent yields (Lu et al., 2010).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Properties : The nonlinear optical properties of compounds like 3,3′-dimethylbiphenyl 4,4′-diamine, a derivative of 2,2'-Dimethylbiphenyl, have been explored using a Z-scan technique. This research suggests potential applications in future optical devices (Zidan et al., 2015).
Triplet State Geometries
- Triplet State Geometries in Methyl-Substituted Biphenyls : Studies on 2,2'- and other dimethyl biphenyls have provided insights into their nonplanar triplet states, contributing to the understanding of molecular conformations and electronic properties (Scheve & Wagner, 1974).
Synthetic Applications
Synthesis of Dimethylbiphenyls : Research into the synthesis of dimethylbiphenyls, including methods like toluene coupling, has been conducted, offering routes for producing these compounds under various conditions (Xu et al., 1999).
Photodecomposition in Dibenzoyl Peroxide Reactions : The photodecomposition reaction of dibenzoyl peroxide with solvents like toluene has been shown to produce dimethylbiphenyls, indicating a role in radical-assisted chemical reactions (Sakaguchi et al., 1980).
Optical Resolution in Chemistry
Optical Resolution of Axially Dissymmetric Compounds : Axially dissymmetric compounds like 6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid have been synthesized and resolved, indicating applications in chiral chemistry and materials science (Kanoh et al., 1987).
Involvement in Enantioselective Aziridination : The use of 2,2'-diamino-6,6'-dimethylbiphenyl in the formation of copper complexes for enantioselective aziridination highlights its role in asymmetric synthesis and catalysis (Gillespie et al., 2002).
Chemical Isomerization Studies
Isomerization by Superacid : The acid-catalyzed isomerization of dimethylbiphenyls, and the ability to predict these reactions using semiempirical methods, illustrates the chemical versatility and predictability of these compounds (Sherman et al., 2002).
Formation in Catalytic Reactions : Studies on the formation of dimethylbiphenyls in reactions like the Ullmann reaction demonstrate their potential in various synthetic pathways (Roberge & Hölderich, 2000).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . Never give anything by mouth to an unconscious person .
properties
IUPAC Name |
1-methyl-2-(2-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMKWMASVFVTMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060540 | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dimethylbiphenyl | |
CAS RN |
605-39-0 | |
Record name | 2,2′-Dimethylbiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dimethylbiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 2,2'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2'-dimethylbiphenyl?
A1: 2,2'-Dimethylbiphenyl has a molecular formula of C14H14 and a molecular weight of 182.26 g/mol.
Q2: Are there any spectroscopic data available to confirm the structure of 2,2'-dimethylbiphenyl?
A2: Yes, several spectroscopic techniques have been employed to characterize 2,2'-dimethylbiphenyl. [, , , , , , , ] These include:
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of specific functional groups. [, , , ]
- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, , ]
Q3: What is unique about the structure of 2,2'-dimethylbiphenyl?
A3: 2,2'-Dimethylbiphenyl possesses a biphenyl core with methyl substituents at the 2 and 2' positions. This substitution pattern introduces steric hindrance between the two phenyl rings, resulting in a twisted conformation. [, , , , ] This non-planar geometry significantly influences its physical and chemical properties. [, , , ]
Q4: How does the twisted conformation of 2,2'-dimethylbiphenyl affect its properties?
A4: The twisted conformation influences the compound's:
- Fluorescence: A more planar biphenyl structure generally exhibits stronger fluorescence. The inherent twist in 2,2'-dimethylbiphenyl affects its fluorescence properties. [, ]
- Chirality: While 2,2'-dimethylbiphenyl itself is not chiral, its derivatives with different substituents on the phenyl rings can exhibit atropisomerism. [, ] This means the molecule can exist as non-superimposable mirror images due to restricted rotation around the biphenyl bond.
Q5: Are there any known applications of 2,2'-dimethylbiphenyl in material science?
A5: The twisted structure of 2,2'-dimethylbiphenyl and its derivatives makes them interesting building blocks for:
- Polymers: They are used in synthesizing polyimides and polyamides with desirable properties like high glass transition temperatures, good solubility, and potential applications in electronics. [, , ]
- Liquid Crystals: The rigid, rod-like structure of some 2,2'-dimethylbiphenyl-containing polymers makes them suitable for liquid crystal applications. []
Q6: Does 2,2'-dimethylbiphenyl possess any catalytic properties?
A6: While 2,2'-dimethylbiphenyl itself is not widely studied as a catalyst, research shows its formation during the catalytic desulfurization of dibenzothiophene using palladium nanoparticles. []
Q7: Have computational methods been used to study 2,2'-dimethylbiphenyl?
A7: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 2,2'-dimethylbiphenyl. Studies have employed:
- Density Functional Theory (DFT): Used to calculate electronic properties, such as HOMO and LUMO energy levels, which are important for optoelectronic applications. [, , ]
- Time-Dependent DFT (TD-DFT): Provides insights into the excited-state properties and dynamics of the molecule, relevant for understanding its photophysical behavior. []
- Configuration Interaction Singles (CIS): Another method to investigate excited state behavior, often used in conjunction with TD-DFT for a more complete picture. []
Q8: How do structural modifications of 2,2'-dimethylbiphenyl affect its activity?
A8: Structural modifications, especially on the biphenyl core, significantly influence the compound's properties and potential applications.
- Substituent Effects: Introducing different substituents can alter electronic properties, impacting fluorescence, energy levels, and potential interactions with other molecules. [, , , ]
- Linker Modification: Changing the length and nature of linkers in polymers containing 2,2'-dimethylbiphenyl units can affect solubility, thermal stability, and morphology. [, , ]
- Chirality: Introducing chiral centers can lead to atropisomers with potentially different biological activities. [, ]
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